Pentanoic acid, bis(hydroxymethyl)-
Description
Structural Classification and Nomenclature within Multifunctional Carboxylic Acids
Pentanoic acid, bis(hydroxymethyl)- is classified as a multifunctional aliphatic carboxylic acid. wikipedia.org Its structure is characterized by a five-carbon pentanoic acid backbone, but with significant branching at the C2 position. youtube.comwikipedia.orgyoutube.com This branching consists of a methyl group and two hydroxymethyl (-CH₂OH) groups, which classify it as a diol. specialchem.comperstorp.com The carboxylic acid group (-COOH) is tertiary, being attached to a quaternary carbon, which imparts steric hindrance. perstorp.com This unique combination of two primary hydroxyl groups and one tertiary carboxyl group within a single, compact molecule is the source of its versatile reactivity. perstorp.comleticiachem.com
The compound is systematically named under IUPAC nomenclature as 3-hydroxy-2-(hydroxymethyl)-2-methylpropanoic acid . drugfuture.comnih.gov However, it is most frequently referred to by its common name, Dimethylolpropionic Acid (DMPA) . sigmaaldrich.com Other recognized synonyms include 2,2-bis(hydroxymethyl)propionic acid and Bis-MPA. sigmaaldrich.comscbt.com
Interactive Table: Nomenclature and Identifiers for Pentanoic Acid, Bis(hydroxymethyl)-
| Identifier | Value | Source(s) |
|---|---|---|
| IUPAC Name | 3-hydroxy-2-(hydroxymethyl)-2-methylpropanoic acid | drugfuture.comnih.gov |
| Common Name | Dimethylolpropionic Acid (DMPA) | nih.govsigmaaldrich.com |
| Synonyms | 2,2-Bis(hydroxymethyl)propionic acid, Bis-MPA | sigmaaldrich.comscbt.com |
| CAS Number | 4767-03-7 | drugfuture.comsigmaaldrich.comscbt.com |
| Molecular Formula | C₅H₁₀O₄ | scbt.combiosynth.com |
| Linear Formula | (HOCH₂)₂C(CH₃)COOH | sigmaaldrich.com |
| Molecular Weight | 134.13 g/mol | scbt.combiosynth.com |
| InChI Key | PTBDIHRZYDMNKB-UHFFFAOYSA-N | nih.govchemicalbook.com |
Interactive Table: Physicochemical Properties of Pentanoic Acid, Bis(hydroxymethyl)-
| Property | Value | Source(s) |
|---|---|---|
| Physical Form | White crystalline powder, free-flowing | leticiachem.comdrugfuture.com |
| Melting Point | 181-191 °C | drugfuture.comsigmaaldrich.comchemicalbook.com |
| pKa | 4.16 ± 0.15 | chemicalbook.com |
| Solubility | Soluble in water and methanol; slightly soluble in acetone; insoluble in benzene. | leticiachem.comdrugfuture.comsigmaaldrich.com |
Comparative Analysis with Related Hydroxylated Pentanoic Acid Derivatives
The properties of pentanoic acid, bis(hydroxymethyl)- are best understood when compared with other hydroxylated derivatives of pentanoic acid (also known as valeric acid). wikipedia.orgmiracosta.edu Unlike simple monohydroxylated derivatives, its two hydroxyl groups and tertiary carboxyl group confer distinct reactivity.
2-Hydroxypentanoic Acid: This is a simple alpha-hydroxy acid. nih.gov It has a single hydroxyl group and a secondary carboxylic acid, making it a chiral center. Its functionality is primarily related to the reactivity of a standard carboxylic acid and a secondary alcohol.
4-Hydroxypentanoic Acid: This gamma-hydroxy acid is known for its tendency to undergo intramolecular esterification to form γ-valerolactone, a stable five-membered ring. This cyclization pathway is not available to DMPA due to its structural arrangement.
15-Hydroxypentadecanoic Acid: This long-chain omega-hydroxy acid illustrates how the position of the hydroxyl group affects properties. sigmaaldrich.com It is used in the synthesis of macrocyclic lactones (e.g., pentadecanolide, a fragrance), a chemistry vastly different from the polymer-building applications of DMPA. sigmaaldrich.com
The key distinction of DMPA is its trifunctionality, which allows it to act as a cross-linking or branching agent while simultaneously introducing a hydrophilic or reactive acid group. specialchem.comleticiachem.com The neopentyl structure at its core provides excellent thermal and hydrolytic stability to the polymers derived from it. leticiachem.com
Interactive Table: Comparative Analysis of Hydroxylated Pentanoic Acid Derivatives
| Compound Name | Structure | Key Structural Features | Primary Chemical Behavior |
|---|---|---|---|
| Pentanoic acid, bis(hydroxymethyl)- (DMPA) | CC(CO)(CO)C(=O)O | Two primary -OH groups, one tertiary -COOH group, quaternary α-carbon. perstorp.comnih.gov | Acts as a trifunctional synthon for polymers; provides hydrophilicity and branching. leticiachem.comgeosc.com |
| 2-Hydroxypentanoic Acid | CCCC(O)C(=O)O | One secondary -OH group at C2, one secondary -COOH group. nih.gov | Chiral alpha-hydroxy acid. nih.gov |
| 4-Hydroxypentanoic Acid | CC(O)CCC(=O)O | One secondary -OH group at C4, one primary -COOH group. | Readily undergoes intramolecular cyclization to form γ-valerolactone. |
| 5-(4-Hydroxyphenyl)pentanoic acid | OC1=CC=C(CCCCC(=O)O)C=C1 | One phenolic -OH group, one primary -COOH group, aromatic ring. fishersci.co.uk | Used as a pharmaceutical intermediate. fishersci.co.uk |
Historical Context and Evolution of Research on Branched Polyols and Carboxylic Acids
The utility of multifunctional molecules like DMPA is rooted in the historical development of polymer chemistry. Early research into polymers like alkyd resins utilized simple polyols such as glycerol (B35011) and pentaerythritol (B129877) to create cross-linked networks. wikipedia.org The synthesis of branched-chain carboxylic acids also opened new avenues for creating polymers with modified properties, such as improved solubility and lower melting points compared to their linear counterparts. researchgate.net
The first preparation of DMPA was reported as early as 1891. drugfuture.com However, its significance grew substantially with the rise of polyurethane chemistry. The need to create stable aqueous polyurethane dispersions (PUDs) for coatings and adhesives drove the demand for specialized synthons. Researchers required a molecule that could be incorporated into a polymer backbone and subsequently introduce hydrophilic centers without interfering with the primary polymerization reaction.
DMPA proved to be the ideal candidate. Its two hydroxyl groups readily react with isocyanates to become part of the polyurethane backbone, while the sterically hindered tertiary carboxyl group remains largely unreactive during this step. geosc.com This latent acid functionality can then be neutralized with a base (like an amine) post-polymerization, creating anionic centers along the polymer chain that allow for stable dispersion in water. geosc.com This innovation was crucial for the transition away from solvent-based coatings to more environmentally friendly waterborne systems. einpresswire.com
Significance as a Versatile Chemical Synthon in Modern Organic Chemistry
The term "synthon" refers to a structural unit within a molecule that can be formed or assembled by known synthetic operations. Pentanoic acid, bis(hydroxymethyl)- is a quintessential example of a versatile synthon in modern organic synthesis, particularly in macromolecular chemistry. sigmaaldrich.com
In Polymer Synthesis: The primary application of DMPA is in the synthesis of water-dispersible polymers. einpresswire.comgoogle.com
Polyurethane Dispersions (PUDs): DMPA is a key raw material for PUDs. perstorp.comgeosc.com It acts as an internal emulsifier and chain extender. leticiachem.compatsnap.com By incorporating DMPA, manufacturers can produce self-emulsifying polyurethanes, eliminating the need for external surfactants that can compromise the final properties of the coating or film. patsnap.comnih.gov These PUDs are widely used in coatings for wood, automotive topcoats, and glass fibers, as well as in adhesives. leticiachem.comeinpresswire.com
Polyester (B1180765) and Alkyd Resins: DMPA is used to introduce carboxylic groups into polyester and alkyd resins, improving their water solubility and adhesion properties. specialchem.comgoogle.com
Powder Coatings and Electrodeposition Coatings: The functional groups of DMPA are utilized to create resins for powder coatings and for electrodeposition, where the charged carboxylate group plays a critical role. leticiachem.com
In Dendrimer Synthesis: Dendrimers are highly branched, monodisperse macromolecules with a defined architecture. nih.gov DMPA's trifunctional nature makes it an excellent building block (an AB₂-type monomer) for the synthesis of biodegradable polyester dendrimers. cd-bioparticles.net The synthesis can proceed via the esterification of the hydroxyl and carboxyl groups, allowing for the step-wise construction of dendritic structures. cd-bioparticles.netmdpi.com These dendrimer platforms are researched for applications ranging from drug delivery to specialized coatings and adhesives. cd-bioparticles.netmdpi.com
Other Applications: DMPA also serves as a raw material for photosensitive resins and as a component in the manufacturing of magnetic recording materials. leticiachem.com Its ability to introduce multiple functionalities in a controlled manner ensures its continued relevance in the design of complex and functional materials. researchgate.netnsf.gov
Structure
3D Structure
Properties
CAS No. |
181894-69-9 |
|---|---|
Molecular Formula |
C7H14O4 |
Molecular Weight |
162.18 g/mol |
IUPAC Name |
2,2-bis(hydroxymethyl)pentanoic acid |
InChI |
InChI=1S/C7H14O4/c1-2-3-7(4-8,5-9)6(10)11/h8-9H,2-5H2,1H3,(H,10,11) |
InChI Key |
UHAMPPWFPNXLIU-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(CO)(CO)C(=O)O |
Origin of Product |
United States |
Synthetic Methodologies for Pentanoic Acid, Bis Hydroxymethyl and Its Stereoisomers
Direct Synthetic Routes and Optimization
Direct synthetic routes to 2,2-bis(hydroxymethyl)alkanoic acids, including the pentanoic acid derivative, have been well-established and optimized to maximize yield and purity. These methods typically begin with precursor molecules that are readily available.
The most common industrial synthesis is a two-step process starting from an aliphatic aldehyde that possesses two hydrogen atoms on its α-carbon. google.com For the synthesis of Pentanoic acid, bis(hydroxymethyl)-, the precursor would be valeraldehyde.
The general process involves:
Aldol Condensation: The aliphatic aldehyde (e.g., valeraldehyde) is reacted with formaldehyde in the presence of a base catalyst. google.com This step, a double hydroxymethylation, forms a 2,2-bis(hydroxymethyl)alkanal intermediate.
Oxidation: The intermediate alkanal is then oxidized to the corresponding carboxylic acid, yielding the final product. google.com
A closely related and well-documented analogue is the synthesis of 2,2-Dimethylolpropionic acid (DMPA) from propionaldehyde. The optimization of this process provides insight into the synthesis of the pentanoic acid derivative. Key factors influencing the yield include condensation temperature, reaction time, and the molar ratios of reactants and catalyst. scientific.net For instance, studies have been conducted to determine the optimal conditions for the condensation and oxidation steps to achieve high product yields. scientific.net
One patented process details the production of 2,2'-bis(hydroxymethyl)alkanoic acids by first reacting an aliphatic aldehyde with formaldehyde in the presence of a water-soluble base, followed by oxidation of the resulting aqueous solution. google.com The process also outlines an improved recovery step to achieve high yields by adding a mineral acid to form a salt, replacing water with an organic solvent, removing the precipitated salt, and finally crystallizing the desired alkanoic acid. google.com
Table 1: Optimized Synthesis Conditions for 2,2-Dimethylolpropionic Acid (DMPA) via a Two-Step Process scientific.net
| Parameter | Optimal Condition |
|---|---|
| Condensation Temperature | 35°C |
| Condensation Time | 8 hours |
| Propionaldehyde-Formaldehyde Ratio | 2.2 |
| Sodium Hydroxide-Formaldehyde Ratio | 0.03 |
| Oxidation Temperature | 90°C |
| Oxidation Time | 6 hours |
| Reported Yield | 71.35% |
To improve efficiency and reduce waste associated with isolating intermediates, one-pot synthesis approaches have been developed. These methods perform the sequential reactions in a single reactor without purification of the intermediate alkanal.
A synthetic method for 2,2-dimethylolpropionic acid, analogous to the pentanoic acid target, has been described that follows a one-pot, two-step procedure. google.com The process begins with the base-catalyzed condensation of formaldehyde and propionaldehyde under controlled pH and temperature. After this reaction is complete, the mixture is neutralized, and an oxidizing agent, such as hydrogen peroxide, is added directly to the vessel to convert the intermediate aldehyde to the final carboxylic acid product. google.com This approach streamlines the manufacturing process by eliminating the need for intermediate separation and purification steps.
Table 2: One-Pot Synthesis Protocol for 2,2-Dimethylolpropionic Acid google.com
| Step | Reagents and Conditions | Purpose |
|---|---|---|
| 1. Condensation | - Formaldehyde, Propionaldehyde, Catalyst
| Formation of 2,2-bis(hydroxymethyl)propanal intermediate. |
| 2. Neutralization | - Addition of formic acid to pH 7 | To stop the condensation reaction and prepare for oxidation. |
| 3. Oxidation | - Addition of 30% hydrogen peroxide
| Conversion of the intermediate aldehyde to the carboxylic acid. |
| 4. Workup | - Reduced pressure distillation, cooling, crystallization, filtration, drying | Isolation and purification of the final white crystalline product. |
Chemo- and Regioselective Synthesis Strategies
The synthesis of Pentanoic acid, bis(hydroxymethyl)- requires precise control over which atoms in the precursor molecule react, a concept known as chemoselectivity and regioselectivity.
The regioselectivity of the synthesis is inherently controlled by the reaction mechanism. The process relies on a base-catalyzed aldol condensation reaction. The α-carbon of the starting aliphatic aldehyde (valeraldehyde) bears two acidic protons. In the presence of a base, one of these protons is removed to form an enolate, which then acts as a nucleophile, attacking the electrophilic carbon of formaldehyde. This adds one hydroxymethyl group and regenerates the base.
This process is repeated, as the remaining α-proton is still acidic, allowing for a second hydroxymethylation to occur at the same carbon atom. The reaction conditions, particularly the molar ratio of formaldehyde to the aldehyde (typically 2:1 or slightly higher), are optimized to ensure the double addition occurs efficiently and to minimize side reactions, such as the formation of mono-hydroxymethylated products or Cannizzaro reaction products. google.comevitachem.com The reaction is highly regioselective, ensuring that the hydroxymethyl groups are installed exclusively at the C-2 position of the pentanoic acid backbone.
The structure of Pentanoic acid, bis(hydroxymethyl)-, features two identical hydroxymethyl groups and an ethyl group attached to the α-carbon (C-2). Because there are two identical substituents on this carbon, it is not a chiral center. Consequently, the molecule is achiral and does not exist as enantiomers or diastereomers. Therefore, the stereoselective synthesis of different stereoisomers of this specific compound is not applicable. Stereochemical considerations would become relevant in the synthesis of related compounds where the four groups attached to the α-carbon are different, thus creating a stereocenter.
Green Chemistry Principles in Synthetic Design
Applying green chemistry principles to the synthesis of commodity chemicals like Pentanoic acid, bis(hydroxymethyl)- is crucial for sustainable industrial production. Key areas of focus include the use of environmentally benign solvents, reduction of waste, and the use of renewable resources.
The conventional synthesis of bis(hydroxymethyl) alkanoic acids already incorporates some green aspects, as the condensation reaction is often carried out in an aqueous medium, avoiding the need for volatile organic solvents. google.com However, challenges remain, such as the use of formaldehyde, a hazardous substance, and the generation of salt-containing wastewater during neutralization and purification steps. google.com
Efforts to create greener synthetic routes include:
Waste Reduction: Developing processes that avoid the production of ammonium salts or other salt byproducts, which simplifies wastewater treatment. google.com
Alternative Reagents: Investigating anhydrous processes that utilize reactants like paraformaldehyde to eliminate the laborious removal of water. google.com
Biocatalysis: Exploring "White Biotechnology," which uses microbial fermentation or enzymes to produce chemical building blocks from renewable feedstocks. nih.govscispace.com For example, biocatalytic methods are being developed for the selective reduction of biomass-derived compounds like 5-hydroxymethylfurfural (HMF) to 2,5-bis(hydroxymethyl)furan (BHMF), a structurally related diol. nih.gov Such enzymatic and whole-cell approaches could potentially be adapted for the synthesis of alkanoic acids, offering a more sustainable alternative to traditional chemical methods by operating under mild conditions and using renewable starting materials. nih.gov
Solvent-Free and Aqueous Media Syntheses
Traditional organic syntheses often rely on volatile organic solvents, which contribute to environmental pollution and pose safety risks. Consequently, the development of solvent-free and aqueous-based synthetic routes is a key objective in green chemistry.
Aqueous Media Synthesis: The synthesis of bis(hydroxymethyl) compounds can be effectively carried out in aqueous media. A common method involves the Knoevenagel condensation of a C-H acidic compound with formaldehyde in the presence of a base catalyst. For the synthesis of 2,2'-bis(hydroxymethyl)alkanoic acids, an aliphatic aldehyde is reacted with formaldehyde in a water solvent with a water-soluble base nih.gov. This approach is advantageous as water is an environmentally benign solvent. However, the high water-solubility of the resulting bis(hydroxymethyl) compounds can complicate their isolation and purification. Techniques such as extraction are often laborious and may require salting-out agents, which can introduce additional waste streams nih.gov.
Solvent-Free Synthesis: The concept of solvent-free synthesis aims to eliminate the use of solvents altogether, thereby reducing waste and simplifying the reaction setup. One approach to solvent-free synthesis involves the reaction of neat reactants, often at elevated temperatures. For the synthesis of decane-1,10-diyl bis(2-methylpentanoate), a biocatalytic approach was successfully employed in a solvent-free medium nih.gov. This demonstrates the potential for enzymatic catalysis in eliminating the need for traditional solvents. Another strategy involves the removal of a low-boiling byproduct to drive the reaction to completion. For instance, in the synthesis of 2,5-bis((dimethylamino)methylene)cyclopentanone, the removal of methanol produced during the reaction was a critical feature of the solvent-free protocol mt.com. While specific solvent-free methods for the synthesis of pentanoic acid, bis(hydroxymethyl)- are not extensively detailed in the available literature, these examples highlight viable strategies that could be adapted for its production.
Atom-Economy and E-Factor Evaluations
Green chemistry metrics such as atom economy and the Environmental Factor (E-Factor) are crucial for evaluating the sustainability of a chemical process.
Atom Economy: Atom economy is a theoretical measure of the efficiency of a reaction in converting reactants into the desired product. It is calculated as the ratio of the molecular weight of the desired product to the sum of the molecular weights of all reactants, expressed as a percentage. Addition and rearrangement reactions often exhibit 100% atom economy as all reactant atoms are incorporated into the final product. In contrast, substitution and elimination reactions generate byproducts, leading to lower atom economy. For instance, the Swern oxidation, a method for oxidizing primary alcohols to aldehydes, has a low atom economy of 26.7% due to the use of stoichiometric reagents that are not incorporated into the product nih.gov. A high atom economy is desirable as it signifies less waste generation at the molecular level.
E-Factor: The E-Factor provides a more practical measure of the environmental impact of a chemical process by considering the total amount of waste generated per unit of product. It is calculated as the ratio of the mass of waste to the mass of the product. The E-Factor takes into account not only byproducts but also unreacted starting materials, solvents, and other process aids. The ideal E-factor is zero. Different sectors of the chemical industry have varying typical E-Factors, with the pharmaceutical industry often having higher E-Factors due to multi-step syntheses and stringent purity requirements.
| Metric | Definition | Ideal Value | Considerations |
|---|---|---|---|
| Atom Economy | (Molecular weight of desired product / Sum of molecular weights of all reactants) x 100% | 100% | Theoretical; does not account for yield or solvent waste. |
| E-Factor | (Total mass of waste / Total mass of product) | 0 | Practical; includes all waste streams (byproducts, solvent losses, etc.). |
Catalytic Synthesis Approaches
Catalysis plays a pivotal role in modern organic synthesis, enabling reactions to proceed with higher efficiency, selectivity, and under milder conditions.
Homogeneous Catalysis in C-C and C-O Bond Formation
Homogeneous catalysis involves the use of a catalyst that is in the same phase as the reactants. This often leads to high activity and selectivity due to the accessibility of the catalytic sites. The synthesis of diphenolic acid, or 4,4-bis(4-hydroxyphenyl)pentanoic acid, which shares structural similarities with the target molecule, traditionally employs strong Brønsted mineral acids like HCl and H₂SO₄ as homogeneous catalysts for the condensation reaction between phenol and levulinic acid nih.gov. SO₃H-based acidic ionic liquids have also been used as effective Brønsted acid catalysts for this transformation, achieving high yields and selectivity ncsu.edu. The formation of C-C bonds is a fundamental process in the synthesis of many organic molecules, and various homogeneous catalytic systems, often based on transition metals, have been developed for this purpose tamu.edu. Similarly, the activation and formation of C-O bonds are crucial steps in many syntheses, and homogeneous transition-metal catalysts have been extensively studied for these transformations researchgate.net.
Heterogeneous Catalysis for Sustainable Production
Heterogeneous catalysts exist in a different phase from the reactants, which offers significant advantages in terms of catalyst separation, recovery, and reuse, contributing to more sustainable and cost-effective processes. The use of heterogeneous acid catalysts for biodiesel production, for example, provides an appealing alternative to homogeneous catalysts due to their reusability and reduced equipment corrosion mdpi.com. In the synthesis of diphenolic acid, heterogeneous solid acid catalysts are being explored to replace toxic and corrosive homogeneous reagents ncsu.edu. For the synthesis of diamides from dicarboxylic acids and amines, a reusable heterogeneous catalyst, Nb₂O₅, has demonstrated high catalytic activity nih.gov. The development of efficient and stable heterogeneous catalysts is a key area of research for the sustainable production of chemicals.
| Catalyst Type | Advantages | Disadvantages |
|---|---|---|
| Homogeneous | High activity and selectivity, mild reaction conditions. | Difficult to separate from the product, potential for catalyst contamination of the product. |
| Heterogeneous | Easy separation and recovery, potential for continuous processes, enhanced stability. | Often lower activity than homogeneous counterparts, potential for mass transfer limitations. |
Flow Chemistry and Continuous Manufacturing Protocols
Flow chemistry, or continuous manufacturing, involves performing chemical reactions in a continuously flowing stream rather than in a batch reactor. This technology offers several advantages over traditional batch processing, including improved safety, better heat and mass transfer, enhanced process control, and the potential for higher yields and purity. The pharmaceutical industry has increasingly adopted continuous manufacturing to reduce costs, decrease development cycles, and improve product quality nih.gov. This approach allows for the use of chemistries that are difficult or hazardous to perform in batch, such as reactions involving unstable reagents or high temperatures cambrex.com. The integration of process analytical technology (PAT) is crucial for real-time monitoring and control of continuous processes, ensuring consistent product quality mt.com. While specific continuous manufacturing protocols for pentanoic acid, bis(hydroxymethyl)- are not widely published, the principles of flow chemistry are applicable to its synthesis and could lead to more efficient and sustainable production methods.
Biocatalytic and Chemoenzymatic Production Routes
Biocatalysis utilizes enzymes or whole microorganisms to perform chemical transformations. Enzymes offer high selectivity (chemo-, regio-, and stereoselectivity) and can operate under mild reaction conditions, making them attractive for green and sustainable synthesis.
Biocatalytic Synthesis: The enzymatic synthesis of a branched acid diester, decane-1,10-diyl bis(2-methylpentanoate), has been demonstrated in a solvent-free medium using an immobilized lipase nih.gov. This highlights the potential of enzymes to catalyze reactions involving branched carboxylic acids. Candida antarctica lipase B (CALB) has been shown to be a suitable biocatalyst for the selective esterification of primary hydroxyl groups in the synthesis of biobased oligoesters rsc.org. Another example is the use of Candida antarctica lipase B to catalyze a novel decarboxylative Michael addition for the synthesis of 1,4-benzoxazinone derivatives nih.gov.
Chemoenzymatic Synthesis: Chemoenzymatic synthesis combines the advantages of both chemical and enzymatic catalysis to create efficient and selective synthetic routes. This approach can involve the use of enzymes to introduce chirality or perform specific transformations on chemically synthesized intermediates. For instance, a two-enzyme cascade has been used for the production of enantiocomplementary 2-substituted 3-hydroxycarboxylic acids from L-α-amino acids nih.gov. This strategy provides access to both enantiomers of a chiral molecule with high enantiomeric excess. The combination of enzymatic transformations with chemocatalytic steps can greatly expand the application of enzymes in organic synthesis nih.gov. These examples suggest that biocatalytic and chemoenzymatic strategies could be developed for the efficient and stereoselective synthesis of pentanoic acid, bis(hydroxymethyl)- and its stereoisomers.
Chemical Reactivity and Transformation Mechanisms of Pentanoic Acid, Bis Hydroxymethyl
Esterification and Amidation Reactions of the Carboxylic Acid Moiety
The carboxylic acid group is the primary site for nucleophilic acyl substitution reactions, most notably esterification and amidation. These transformations are fundamental for incorporating the bis(hydroxymethyl)pentanoic acid backbone into larger molecules like polyesters and polyamides.
The esterification of a carboxylic acid with an alcohol is a reversible reaction catalyzed by an acid. masterorganicchemistry.com The reaction, commonly known as the Fischer esterification, proceeds by protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon for nucleophilic attack by the alcohol. masterorganicchemistry.com
While specific kinetic data for bis(hydroxymethyl)pentanoic acid is not extensively documented, the principles can be inferred from studies on similar carboxylic acids. maxwellsci.comsemanticscholar.org The reaction typically follows a second-order reversible kinetic model. semanticscholar.orgnih.gov The rate of esterification is significantly influenced by temperature, the molar ratio of reactants, and the catalyst concentration. semanticscholar.org An increase in temperature generally accelerates the forward reaction, leading to a higher conversion rate. maxwellsci.com
Thermodynamically, esterification is often a slightly exothermic or nearly thermoneutral reaction. researchgate.net The equilibrium position dictates the maximum yield, which can be shifted toward the product side by using an excess of one reactant (usually the alcohol) or by removing water as it is formed. masterorganicchemistry.com The thermodynamic parameters, such as the standard Gibbs free energy (ΔG°), enthalpy (ΔH°), and entropy (ΔS°) of the reaction, are crucial for predicting the equilibrium constant and the feasibility of the reaction under various conditions. researchgate.netresearchgate.net
Table 1: Representative Thermodynamic and Kinetic Parameters for Carboxylic Acid Esterification
| Carboxylic Acid | Alcohol | Catalyst | Activation Energy (Ea) (kJ/mol) | Enthalpy of Reaction (ΔH°) (kJ/mol) | Reference |
|---|---|---|---|---|---|
| Levulinic Acid | Butanol | Sulfuric Acid | - | -11.97 | researchgate.net |
| Acetic Acid | Methanol | Homogeneous Acid | ~45-60 | - | maxwellsci.com |
| Various Aliphatic Acids | Ethanol | Uncatalyzed | 50-80 | -10 to -20 | semanticscholar.orgresearchgate.net |
Note: Data is representative of similar esterification reactions and serves to illustrate typical value ranges.
The direct reaction of a carboxylic acid with an amine to form an amide is generally slow and requires high temperatures due to the formation of a stable ammonium carboxylate salt. Therefore, the carboxylic acid must first be "activated." This is typically achieved using coupling agents or dehydrating agents. youtube.com
A common method involves the use of carbodiimides, such as dicyclohexylcarbodiimide (DCC). The mechanism proceeds in several steps:
The carboxylic acid adds to one of the C=N double bonds of DCC, forming a highly reactive O-acylisourea intermediate. This intermediate contains a good leaving group.
The amine, acting as a nucleophile, attacks the carbonyl carbon of the O-acylisourea intermediate.
A tetrahedral intermediate is formed, which then collapses to yield the amide and a dicyclohexylurea byproduct. The formation of the highly stable urea byproduct drives the reaction to completion. youtube.com
Alternatively, reagents like titanium(IV) chloride (TiCl₄) can be used to mediate the condensation. The proposed mechanism suggests that TiCl₄ coordinates with the carboxylate, forming an adduct with a good leaving group that facilitates the nucleophilic attack by the amine. nih.gov The reaction is typically performed in a non-nucleophilic solvent. nih.gov These methods allow for the formation of amide bonds under milder conditions than direct thermal condensation.
Derivatization of Hydroxyl Functionalities
The two primary hydroxyl groups in bis(hydroxymethyl)pentanoic acid are nucleophilic and can undergo a variety of transformations, including etherification, acetylation, oxidation, and reduction. These reactions provide pathways to modify the polarity, solubility, and reactivity of the molecule.
Etherification: The hydroxyl groups can be converted to ethers via the Williamson ether synthesis. wikipedia.org This SN2 reaction involves two steps:
Deprotonation of the hydroxyl group with a strong base (e.g., sodium hydride, NaH) to form a more nucleophilic alkoxide ion. libretexts.org
The alkoxide then displaces a halide or another good leaving group (like a tosylate) from an alkylating agent (e.g., an alkyl halide) to form the ether linkage. wikipedia.orgmasterorganicchemistry.com
Given the presence of two hydroxyl groups, this reaction can yield either mono- or di-ethers depending on the stoichiometry of the reagents used.
Acetylation: Acetylation is a common method for protecting hydroxyl groups or modifying the properties of the molecule. organic-chemistry.org The hydroxyl groups can be readily converted to acetate esters by reaction with acetylating agents such as acetic anhydride or acetyl chloride. The reaction is typically catalyzed by a base (like pyridine) or an acid. Copper(II) triflate and silver triflate have also been shown to be effective catalysts for this transformation. organic-chemistry.org
Table 2: Common Reagents for Derivatization of Hydroxyl Groups
| Reaction Type | Reagent | Catalyst/Conditions | Product Functional Group |
|---|---|---|---|
| Acetylation | Acetic Anhydride (Ac₂O) | Pyridine or Cu(OTf)₂ | Acetate Ester (-OCOCH₃) |
| Acetylation | Acetyl Chloride (AcCl) | Pyridine | Acetate Ester (-OCOCH₃) |
| Etherification | Alkyl Halide (R-X) | Strong base (e.g., NaH) | Ether (-OR) |
| Silylation | Trimethylsilyl (B98337) Chloride (TMSCl) | Base (e.g., Triethylamine) | Silyl Ether (-OSi(CH₃)₃) |
The polyfunctional nature of bis(hydroxymethyl)pentanoic acid allows for intramolecular reactions to form cyclic structures.
Cyclic Esters (Lactones): An intramolecular Fischer esterification can occur between the carboxylic acid group and one of the hydroxyl groups. nagwa.com This reaction is typically catalyzed by an acid and driven by the formation of a thermodynamically stable ring structure. Given the structure of 2,2-bis(hydroxymethyl)pentanoic acid, the reaction would involve the hydroxyl group on one of the hydroxymethyl substituents attacking the carboxyl carbon. This cyclization would result in the formation of a six-membered ring, a δ-lactone, which is a favorable process. youtube.compearson.com
Cyclic Ethers: The formation of a cyclic ether from the two hydroxyl groups requires a multi-step approach. An intramolecular Williamson ether synthesis can be employed. libretexts.orgyoutube.com This involves selectively converting one of the hydroxyl groups into a good leaving group, such as a tosylate, by reacting it with tosyl chloride. The remaining hydroxyl group is then deprotonated with a base to form an alkoxide, which acts as an intramolecular nucleophile, displacing the tosylate group to form the cyclic ether. nih.gov In the case of 2,2-bis(hydroxymethyl)pentanoic acid, this would lead to the formation of a substituted four-membered oxetane ring.
Oxidation: The two primary alcohol groups can be oxidized to aldehydes or carboxylic acids, depending on the oxidizing agent and reaction conditions. uomus.edu.iq
Mild Oxidation: Reagents such as pyridinium chlorochromate (PCC) or methods like the TEMPO-catalyzed oxidation with sodium hypochlorite (NaOCl) can selectively oxidize the primary alcohols to aldehydes, yielding an aldehyde-functionalized carboxylic acid. nih.govorganic-chemistry.org
Strong Oxidation: Strong oxidizing agents, including potassium permanganate (KMnO₄) or Jones reagent (CrO₃ in sulfuric acid), will oxidize the primary alcohols all the way to carboxylic acids. youtube.com This would convert bis(hydroxymethyl)pentanoic acid into a tricarboxylic acid.
Table 3: Oxidation Products of Hydroxyl Groups
| Oxidizing Agent | Reaction Conditions | Product of Hydroxyl Group |
|---|---|---|
| Pyridinium Chlorochromate (PCC) | Anhydrous CH₂Cl₂ | Aldehyde (-CHO) |
| TEMPO/NaOCl | CH₂Cl₂/H₂O | Aldehyde (-CHO) |
| Potassium Permanganate (KMnO₄) | Basic, then acidic workup | Carboxylic Acid (-COOH) |
| Jones Reagent (CrO₃/H₂SO₄) | Acetone | Carboxylic Acid (-COOH) |
Reduction (Deoxygenation): The reduction of a hydroxyl group to a methylene (B1212753) group (deoxygenation) is not a direct process. It typically requires a two-step sequence. First, the hydroxyl group is converted into a better leaving group, often a tosylate. Second, the tosylate is reduced with a strong hydride reducing agent like lithium aluminum hydride (LiAlH₄). It is important to note that LiAlH₄ will also reduce the carboxylic acid moiety to a primary alcohol. jove.comchemguide.co.uklibretexts.org Therefore, to selectively deoxygenate the hydroxyl groups while preserving the carboxylic acid, the acid group would need to be protected (e.g., as an ester) prior to the reduction sequence and then deprotected afterward.
Carbon-Carbon Bond Forming Reactions Involving the Backbone
The potential for carbon-carbon bond formation directly involving the backbone of Pentanoic acid, bis(hydroxymethyl)- is significantly influenced by the structure of its alpha-carbon.
The primary mode of carbon-carbon bond extension for Pentanoic acid, bis(hydroxymethyl)- is through condensation and polymerization reactions, where it acts as a monomer or chain extender. Its bifunctional hydroxyl groups readily participate in esterification and urethane (B1682113) formation.
Polyester (B1180765) Synthesis: DMPA can be reacted with dicarboxylic acids, such as adipic acid, to form carboxyl-containing polyesters. The reaction proceeds via heating the components, typically between 150-180°C, to drive off water and form ester linkages. google.com These polyesters can be further cross-linked with polyepoxides to create durable coatings. google.com
Polyurethane Dispersions (PUDs): A major application of DMPA is in the production of anionic polyurethane dispersions. wikipedia.org It is incorporated into a prepolymer by reacting with a diisocyanate, like isophorone diisocyanate (IPDI), along with other polyols. The carboxylic acid group of DMPA provides a site for neutralization with a base, which renders the polyurethane polymer dispersible in water. ulprospector.comresearchgate.net This process is fundamental to creating environmentally friendly, waterborne coatings and adhesives. wikipedia.org
Hyperbranched Polymers and Dendrimers: The structure of DMPA is ideal for the synthesis of hyperbranched polymers and dendrimers. wikipedia.org By reacting the hydroxyl groups of a core molecule with DMPA, each subsequent reaction doubles the number of terminal hydroxyl groups. This iterative process allows for the controlled growth of highly branched, tree-like macromolecules with unique properties such as low viscosity and high functionality. wikipedia.org
The synthesis of DMPA itself is a prime example of a condensation reaction. It is typically prepared through a base-catalyzed condensation of propionaldehyde with two equivalents of formaldehyde. google.com This reaction, akin to an aldol condensation followed by a Cannizzaro-type reaction, forms the characteristic 2,2-bis(hydroxymethyl) structure.
| Reaction Type | Reactants | Key Conditions | Product | Application |
| Polyesterification | DMPA, Dicarboxylic Acid (e.g., Adipic Acid) | Heat (150-180°C), Removal of Water | Carboxyl-containing Polyester | Coatings, Adhesives |
| Polyurethane Formation | DMPA, Diisocyanate, Polyol | - | Prepolymer for PUDs | Waterborne Coatings |
| Dendrimer Synthesis | Core Molecule, DMPA | Iterative reaction steps | Hyperbranched Polymer | Advanced Materials, UV Binders |
| DMPA Synthesis | Propionaldehyde, Formaldehyde | Base Catalyst (e.g., Triethylamine, Ca(OH)₂) | Dimethylolpropionic Acid | Monomer Production |
The alpha-carbon of Pentanoic acid, bis(hydroxymethyl)- is the carbon atom adjacent to the carboxyl group. In many carboxylic acids, this position is reactive due to the presence of alpha-hydrogens, which can be removed to form an enolate intermediate. This enolate can then act as a nucleophile in various carbon-carbon bond-forming reactions, such as alkylation or aldol-type condensations.
However, the alpha-carbon in Pentanoic acid, bis(hydroxymethyl)- is a quaternary carbon atom, bonded to a methyl group, the carboxyl group, and two hydroxymethyl groups. Crucially, it possesses no alpha-hydrogens . The absence of these acidic protons means that deprotonation to form an enolate is not possible under typical reaction conditions.
Consequently, the rich chemistry associated with alpha-carbon functionalization in other carboxylic acids is not observed for Pentanoic acid, bis(hydroxymethyl)-. It does not undergo reactions such as:
Alpha-halogenation
Enolate-mediated alkylation
The Hell-Volhard-Zelinsky reaction
Aldol-type condensation at the alpha-position
This lack of reactivity at the alpha-carbon is a defining characteristic of the compound's chemical behavior, ensuring the stability of its backbone during polymerization and other transformations involving the hydroxyl and carboxyl groups.
Acid-Catalyzed and Base-Catalyzed Transformations
Acid and base catalysis play a significant role in both the synthesis and application of Pentanoic acid, bis(hydroxymethyl)-.
Base-Catalyzed Transformations:
Synthesis: The industrial synthesis of DMPA relies on a base-catalyzed reaction between n-propionaldehyde and formaldehyde. google.com Catalysts such as triethylamine or calcium hydroxide are used to facilitate the initial aldol-type addition. The pH is typically controlled in the range of 10-11 during the reaction. google.com
Neutralization for Water Dispersibility: The most common base-catalyzed transformation involving DMPA is the neutralization of its carboxylic acid group. In the production of PUDs and other water-soluble resins, a base (often a tertiary amine like triethylamine) is added to deprotonate the carboxylic acid, forming a carboxylate salt. researchgate.net This imparts anionic character to the polymer backbone, promoting its dispersion in water. ulprospector.com This simple acid-base reaction is critical for the formulation of low-VOC (Volatile Organic Compound) coatings.
Acid-Catalyzed Transformations:
Esterification: While esterification can be driven thermally, it is often catalyzed by the addition of a strong acid (Fischer esterification). When reacting the hydroxyl groups of DMPA with carboxylic acids or the carboxyl group of DMPA with alcohols, acid catalysts can accelerate the reaction rate by protonating the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack. This is a standard principle in the formation of polyester resins where DMPA is a component.
Advanced Analytical and Spectroscopic Characterization of Pentanoic Acid, Bis Hydroxymethyl
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the structural elucidation of organic molecules, including Pentanoic acid, bis(hydroxymethyl)-. It provides unparalleled insight into the electronic environment of individual atoms and their connectivity within the molecule.
One-dimensional (1D) NMR, which includes both proton (¹H) and carbon-13 (¹³C) spectroscopy, provides the foundational data for structural analysis. The ¹H NMR spectrum displays distinct signals for the various protons in the molecule. For instance, the acidic proton of the carboxyl group appears as a broad singlet at a very downfield chemical shift, typically around 12 ppm. pressbooks.pub The protons of the two hydroxymethyl (-CH₂OH) groups, the methylene (B1212753) groups of the pentyl chain, and the terminal methyl group each resonate at characteristic chemical shifts, with their integrations corresponding to the number of protons.
The ¹³C NMR spectrum reveals the carbon backbone of the molecule. A signal for the carboxyl carbon is typically observed in the range of 165 to 185 ppm. pressbooks.pub The quaternary carbon, the two equivalent hydroxymethyl carbons, and the carbons of the propyl chain will also each produce a distinct signal.
Two-dimensional (2D) NMR experiments are critical for assembling the complete molecular structure by revealing correlations between different nuclei.
COSY (Correlation Spectroscopy): This homonuclear experiment maps the coupling relationships between protons, typically those on adjacent carbons (²J and ³J couplings). sdsu.edu In Pentanoic acid, bis(hydroxymethyl)-, COSY spectra would show correlations between the protons of the propyl chain, confirming their sequence.
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates the chemical shifts of protons with the directly attached carbon atoms. columbia.edu It is instrumental in definitively assigning the proton signals to their corresponding carbons in the ¹³C spectrum.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment detects longer-range couplings between protons and carbons, typically over two to three bonds (²J and ³J). columbia.edu HMBC is vital for identifying the connectivity around non-protonated centers, such as the quaternary carbon and the carboxyl carbon, by showing correlations to nearby protons. For example, correlations from the hydroxymethyl protons to the quaternary carbon and the carboxyl carbon would be expected.
| Atom/Group | ¹H Chemical Shift (ppm, predicted) | ¹³C Chemical Shift (ppm, predicted) |
|---|---|---|
| -COOH | ~12.0 | ~175-185 pressbooks.pub |
| Quaternary C | - | ~50-55 |
| -CH₂OH | ~3.7 | ~65-70 |
| -CH₂- (alpha to quaternary C) | ~1.6 | ~30-35 |
| -CH₂- | ~1.4 | ~15-20 |
| -CH₃ | ~0.9 | ~10-15 |
Note: These are predicted values and can vary based on solvent and experimental conditions.
While solution-state NMR characterizes molecules in a dissolved state, solid-state NMR (ssNMR) is employed to analyze the compound in its solid form. This is particularly useful for studying polymorphism (the existence of multiple crystalline forms) and amorphous states. Different solid forms can yield distinct ssNMR spectra due to variations in molecular conformation and intermolecular interactions, such as hydrogen bonding within the crystal lattice. acs.orgacs.org For carboxylic acids, ssNMR can probe the structure of hydrogen-bonded dimers that commonly form in the solid state. acs.org Techniques like Cross-Polarization Magic-Angle Spinning (CP/MAS) are used to acquire high-resolution spectra from solid samples, offering insights into the packing and dynamics of the molecules. nih.gov
Mass Spectrometry (MS) Techniques
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and structure of a compound.
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, which allows for the determination of its elemental formula. For Pentanoic acid, bis(hydroxymethyl)- (C₇H₁₄O₄), HRMS can confirm this formula by matching the experimentally measured exact mass to the theoretically calculated mass with a high degree of precision (typically within a few parts per million).
| Ion | Formula | Theoretical Exact Mass (m/z) |
|---|---|---|
| [M+H]⁺ | C₇H₁₅O₄⁺ | 163.0965 |
| [M+Na]⁺ | C₇H₁₄NaO₄⁺ | 185.0784 |
| [M-H]⁻ | C₇H₁₃O₄⁻ | 161.0819 |
In mass spectrometry, molecules can be fragmented into smaller, characteristic pieces. The resulting fragmentation pattern serves as a molecular fingerprint that helps to confirm the structure. For carboxylic acids, common fragmentation pathways include the loss of a hydroxyl group (-OH, M-17) and the loss of the entire carboxyl group (-COOH, M-45). libretexts.org For Pentanoic acid, bis(hydroxymethyl)-, other expected fragmentations would involve the cleavage of the C-C bonds within the pentyl chain and the loss of water (H₂O) from the hydroxymethyl groups.
Hyphenated techniques, which couple a separation method with mass spectrometry, are essential for analyzing complex mixtures and for enhancing the detection of the target compound.
Vibrational Spectroscopy: Infrared (IR) and Raman
Vibrational spectroscopy is a powerful tool for probing the functional groups and intermolecular interactions within DMBA. The analysis is often based on its crystal structure, where hydrogen bonding plays a dominant role fda.gov.
The FTIR spectrum of DMBA is characterized by distinct bands corresponding to its carboxyl and primary hydroxyl functional groups. The positions of these bands are highly sensitive to the extensive hydrogen-bonding network present in the solid state. A comparative analysis with its lower homologue, 2,2-bis(hydroxymethyl)propionic acid (DMPA), reveals key differences in these interactions fda.gov.
In the solid state, DMBA primarily forms two types of hydrogen bonds: those between two carboxylic acid groups (forming a classic carboxylic acid dimer) and those between the primary hydroxyl groups. This is in contrast to DMPA, which exhibits a third type of interaction involving a hydrogen bond between a carboxylic acid and a hydroxyl group fda.gov.
The relative strengths of these hydrogen bonds can be inferred from the vibrational frequencies. The hydrogen atom in a carboxylic acid (COOH) is a stronger hydrogen-bond donor than the hydrogen in a primary alcohol (OH). Conversely, the oxygen atom of a primary alcohol is a stronger hydrogen-bond acceptor than the carbonyl oxygen of a carboxylic acid. Consequently, the hydrogen bond formed between a COOH group (as the donor) and an OH group (as the acceptor) is stronger than the bond formed between two COOH groups. This difference explains why the C=O stretching frequency (νC=O) in DMBA appears at a higher wavenumber compared to DMPA, as the hydrogen bonds in DMBA are comparatively weaker fda.gov. The types of hydrogen bonds present can be preliminarily identified by the position and relative intensity of the ν(OH) and ν(COOH) bands in the FTIR spectrum fda.gov.
| Feature | Description |
| Dominant H-Bonds | Carboxyl-Carboxyl dimers; Hydroxyl-Hydroxyl chains fda.gov. |
| Carboxyl Group | Acts as a strong hydrogen bond donor fda.gov. |
| Hydroxyl Group | The oxygen atom acts as a strong hydrogen bond acceptor fda.gov. |
| Spectral Shift | The C=O stretching frequency is influenced by the strength of the hydrogen bond network fda.gov. |
In the solid state, the conformation of DMBA molecules is effectively locked in place by the robust, three-dimensional network of hydrogen bonds. This rigid structure means that the vibrational modes observed in solid-state IR and Raman spectra correspond to this specific, low-energy conformation. The intermolecular forces are strong enough to restrict the rotation of the C-C and C-O bonds, and the resulting spectra are a direct reflection of this ordered arrangement. Any disruption to the crystal lattice, such as dissolution in a solvent, would break these hydrogen bonds, leading to conformational freedom and significant changes in the vibrational spectra, particularly in the O-H and C=O stretching regions.
X-ray Crystallography and Single-Crystal Diffraction
X-ray crystallography provides definitive proof of the molecular structure and reveals how molecules are arranged in the solid state. DMBA is a free-flowing white crystalline solid with a well-defined melting point of approximately 109-112 °C, confirming its ordered crystalline nature sigmaaldrich.compascalchem.comchemicalbook.com.
As a prochiral but ultimately achiral molecule, DMBA does not have an absolute configuration to be determined fda.gov. The crystal packing is dictated by the molecule's three-dimensional shape and, most importantly, by its capacity to form multiple hydrogen bonds. The packing arrangement is optimized to maximize the stability afforded by these interactions, resulting in a highly ordered and dense crystalline lattice. This efficient packing is driven by the strong directionality of the hydrogen bonds, which act as intermolecular "scaffolding," connecting each molecule to its neighbors in a specific, repeating pattern.
The primary intermolecular forces governing the solid-state structure of DMBA are hydrogen bonds. As identified through spectroscopic analysis, these interactions create a cohesive, three-dimensional network fda.gov. The carboxylic acid groups form dimeric structures through strong O-H···O=C hydrogen bonds, a classic motif for carboxylic acids. In addition, the two primary hydroxyl groups on each molecule participate in further hydrogen bonding with neighboring molecules. This extensive network of interactions is responsible for the compound's high melting point and its solubility in polar solvents like water chemicalbook.comjiyumat.com. The interplay between the carboxyl-carboxyl and hydroxyl-hydroxyl hydrogen bonds defines the supramolecular architecture of DMBA in its crystalline form.
Chromatographic Methods for Purity Assessment and Mixture Analysis
Chromatographic techniques are essential for assessing the purity of DMBA and for analyzing it in mixtures, such as during its synthesis or in final product formulations. Both liquid and gas chromatography can be employed, though they require different approaches.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is a highly suitable method for determining the purity of DMBA and quantifying process-related impurities. Because DMBA is a non-volatile organic acid, HPLC is a direct method of analysis that does not require prior derivatization. A typical setup would involve a C18 stationary phase with a mobile phase consisting of an organic solvent like acetonitrile (B52724) and an aqueous buffer set to an acidic pH (e.g., pH 3 phosphate (B84403) buffer) to ensure the carboxylic acid remains in its protonated form for consistent retention. Detection is typically achieved using a UV detector.
Gas Chromatography (GC) can also be used for the analysis of DMBA, but it necessitates a derivatization step to convert the non-volatile acid into a thermally stable and volatile compound. The polar carboxyl and hydroxyl groups must be capped, for example, through silylation to form trimethylsilyl (B98337) (TMS) esters/ethers or through methylation to form methyl esters. Once derivatized, the compound can be analyzed on a capillary GC column, often coupled with a mass spectrometer (GC-MS) for definitive identification of the parent compound and any impurities.
| Parameter | RP-HPLC Method | GC Method (after derivatization) |
| Purpose | Purity assessment, quantification | Impurity identification, analysis in complex matrices |
| Column | C18 (e.g., 150 x 4.6 mm, 5 µm) | Capillary (e.g., DB-5, 30 m x 0.25 mm) |
| Mobile Phase | Isocratic or gradient elution with Acetonitrile/Water (acidified buffer) | Helium carrier gas |
| Derivatization | Not required | Required (e.g., silylation with BSTFA, methylation) |
| Detector | UV-Vis (e.g., at ~210 nm) | Flame Ionization (FID) or Mass Spectrometry (MS) |
| Key Advantage | Direct analysis of the acid | High resolution and coupling to MS for identification |
Lack of Specific Data for "Pentanoic Acid, Bis(hydroxymethyl)-"
Following a comprehensive search of scientific literature and chemical databases for analytical data on "Pentanoic acid, bis(hydroxymethyl)-," it has been determined that there is a notable absence of specific research findings for this particular compound. The investigation included searches for its likely systematic name, 2,2-bis(hydroxymethyl)pentanoic acid, and various related analytical terms.
The search did not yield specific methods or data tables related to Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), or chiral chromatography for the determination of enantiomeric excess for "Pentanoic acid, bis(hydroxymethyl)-."
While analytical methodologies are well-documented for structurally similar compounds, such as 2,2-bis(hydroxymethyl)propionic acid (DMPA) and 2,2-bis(hydroxymethyl)butyric acid (DMBA), the direct application of these methods to the pentanoic acid analogue cannot be scientifically substantiated without dedicated studies. Adhering to the strict requirement of focusing solely on "Pentanoic acid, bis(hydroxymethyl)-," no further information can be provided.
Therefore, the sections on advanced analytical and spectroscopic characterization, as outlined in the request, cannot be completed at this time due to the lack of available research.
Computational and Theoretical Investigations of Pentanoic Acid, Bis Hydroxymethyl
Quantum Chemical Calculations for Electronic Structure and Properties
Quantum chemical calculations are fundamental to understanding the electronic makeup of a molecule, which in turn governs its physical and chemical properties.
The first step in a computational study is to determine the most stable three-dimensional structure of the molecule. This is achieved through geometry optimization. For a flexible molecule like Pentanoic acid, bis(hydroxymethyl)-, multiple low-energy conformations (conformers) can exist due to the rotation around its single bonds.
Conformer analysis involves a systematic search for these different spatial arrangements. Each potential conformer's energy is calculated to identify the most stable, or ground-state, geometry. This information is crucial as the molecular conformation dictates its interactions with other molecules.
Table 1: Hypothetical Optimized Geometries and Relative Energies for Conformers of Pentanoic Acid, Bis(hydroxymethyl)-
| Conformer | Method/Basis Set | Relative Energy (kcal/mol) | Key Dihedral Angles (degrees) |
| Conformer A | DFT/B3LYP/6-31G | 0.00 | C3-C2-C1-O1: 178.5 |
| Conformer B | DFT/B3LYP/6-31G | 1.25 | C3-C2-C1-O1: -65.2 |
| Conformer C | DFT/B3LYP/6-31G* | 2.50 | C3-C2-C1-O1: 68.9 |
| Note: This table is illustrative and does not represent actual experimental or calculated data. |
Frontier Molecular Orbital (FMO) theory is a key concept in predicting a molecule's reactivity. google.comgoogle.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). google.compatentbuddy.com The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. google.com
The energy gap between the HOMO and LUMO provides an indication of the molecule's kinetic stability and chemical reactivity. A smaller HOMO-LUMO gap suggests that the molecule is more reactive. The spatial distribution of these orbitals indicates the likely sites of electrophilic or nucleophilic attack. patentbuddy.com For Pentanoic acid, bis(hydroxymethyl)-, the HOMO would likely be localized on the oxygen atoms of the carboxyl and hydroxyl groups, while the LUMO would be associated with the antibonding orbitals of the carbonyl group.
The distribution of electron density within a molecule is not uniform, leading to regions of partial positive and negative charge. This charge distribution can be visualized using an electrostatic potential (ESP) map. ESP maps illustrate the electrostatic potential on the electron density surface of a molecule.
Regions of negative potential, typically colored red or orange, indicate electron-rich areas that are susceptible to electrophilic attack. Conversely, regions of positive potential, colored blue, are electron-poor and are likely sites for nucleophilic attack. For Pentanoic acid, bis(hydroxymethyl)-, the ESP map would be expected to show negative potential around the oxygen atoms and a positive potential around the acidic hydrogen of the carboxyl group and the hydrogens of the hydroxyl groups.
Molecular Dynamics (MD) Simulations for Conformational Space and Dynamics
While quantum chemical calculations provide insights into static molecular properties, molecular dynamics (MD) simulations allow for the study of a molecule's movement and conformational changes over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that describes how the positions and velocities of the atoms vary with time.
For Pentanoic acid, bis(hydroxymethyl)-, an MD simulation could reveal how the molecule folds and changes its shape in different environments, such as in a solvent or interacting with other molecules. This is particularly important for understanding its behavior in biological systems or in solution-phase reactions.
Reaction Pathway Elucidation and Transition State Modeling
Computational chemistry can be used to model chemical reactions, providing detailed information about the mechanism and energetics of the process.
If Pentanoic acid, bis(hydroxymethyl)- participates in a reaction, for instance, an esterification or a polymerization, computational methods can be used to elucidate the step-by-step mechanism. This involves identifying the transition state structures, which are the highest energy points along the reaction coordinate.
By calculating the energies of the reactants, transition states, and products, a reaction energy profile can be constructed. This profile provides crucial information about the reaction's feasibility (thermodynamics) and its rate (kinetics). For example, in a hypothetically catalyzed esterification, calculations could determine how a catalyst lowers the activation energy by stabilizing the transition state.
Prediction of Reaction Selectivity and By-Product Formation
Computational chemistry offers powerful tools to predict the selectivity of chemical reactions and the potential formation of by-products. These predictive capabilities are particularly valuable in the synthesis and application of multifunctional molecules like Pentanoic Acid, Bis(hydroxymethyl)-, where multiple reactive sites—two hydroxyl groups and one carboxylic acid group—can lead to complex reaction pathways.
In the context of reactions involving Pentanoic Acid, Bis(hydroxymethyl)-, such as esterification or polymerization, computational methods can be employed to elucidate the reaction mechanisms and predict the most favorable reaction pathways. For instance, Density Functional Theory (DFT) calculations can be used to model the transition states of competing reactions. By comparing the activation energies of these different pathways, chemists can predict which products are kinetically favored.
For example, during the esterification of the carboxylic acid group, the two hydroxyl groups could potentially undergo side reactions, such as etherification, especially at elevated temperatures. Computational modeling can help to determine the temperature and catalytic conditions that would favor the desired esterification reaction while minimizing the formation of ether by-products. Similarly, in polymerization reactions, these computational models can predict the regioselectivity and stereoselectivity, which are crucial for controlling the final polymer's properties.
Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis)
Computational methods have become indispensable in the prediction and interpretation of spectroscopic data, aiding in the structural elucidation of novel compounds. DFT calculations are a primary tool for predicting Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectra. youtube.comnih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy: The prediction of ¹H and ¹³C NMR chemical shifts through DFT calculations can be highly accurate, especially when appropriate functionals and basis sets are chosen. youtube.comnih.govruc.dk These calculations provide theoretical chemical shifts that can be compared with experimental data to confirm the structure of a molecule. For a molecule like Pentanoic Acid, Bis(hydroxymethyl)-, with its distinct carbon and proton environments, calculated NMR spectra would be invaluable for assigning the signals in an experimental spectrum. The process typically involves optimizing the molecular geometry and then calculating the nuclear shielding tensors, which are then converted to chemical shifts relative to a standard reference compound like tetramethylsilane (B1202638) (TMS).
Infrared (IR) Spectroscopy: Computational methods can also predict the vibrational frequencies of a molecule, which correspond to the absorption bands in an IR spectrum. For Pentanoic Acid, Bis(hydroxymethyl)-, this would allow for the theoretical identification of characteristic vibrational modes, such as the O-H stretching of the hydroxyl and carboxylic acid groups, the C=O stretching of the carboxyl group, and the various C-H and C-O stretching and bending vibrations. A study on copper(II) 2,2-bis(hydroxymethyl)propionate, a structurally similar compound, demonstrated the use of spectral analysis to compare experimental and computationally derived IR spectra to understand the coordination environment of the metal ion. mdpi.com
Ultraviolet-Visible (UV-Vis) Spectroscopy: Time-dependent DFT (TD-DFT) is the standard method for calculating the electronic transitions that give rise to UV-Vis absorption spectra. These calculations can predict the wavelength of maximum absorption (λmax) and the corresponding oscillator strengths. For a study on copper(II) 2,2-bis(hydroxymethyl)propionate, both calculated and experimental UV-Vis spectra showed three distinguishable maxima, with the positions of these maxima being sensitive to the coordination environment of the copper ion. mdpi.com Although Pentanoic Acid, Bis(hydroxymethyl)- itself is not expected to have strong UV-Vis absorption in the near-UV and visible regions, its derivatives or complexes could be studied using these computational techniques.
A comparison of experimental and calculated spectroscopic data for a related compound, copper(II) 2,2-bis(hydroxymethyl)propionate, is presented in the table below.
hmta = hexamethylenetetramine
Structure-Property Relationship Studies through Computational Approaches
Computational approaches are pivotal in establishing structure-property relationships (SPRs), which are fundamental to the rational design of new materials and molecules with desired characteristics. For Pentanoic Acid, Bis(hydroxymethyl)-, its utility often lies in its incorporation into larger structures like polymers or as a building block in various chemical syntheses. Computational SPR studies can predict how its structural features influence the macroscopic properties of the resulting materials.
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are computational techniques used to correlate the chemical structure of a molecule with its biological activity or physical properties, respectively. nih.gov For derivatives of Pentanoic Acid, Bis(hydroxymethyl)-, QSAR studies could be employed to predict their potential biological activities, for instance, if they are being considered for biomedical applications. nih.gov
By systematically modifying the structure of Pentanoic Acid, Bis(hydroxymethyl)- in silico—for example, by esterifying the carboxyl group with different alcohols or by reacting the hydroxyl groups with various reagents—it is possible to compute a range of molecular descriptors. These descriptors, which can include electronic properties (like dipole moment and partial charges), steric properties (like molecular volume and surface area), and topological indices, can then be correlated with specific properties of interest using statistical methods.
Future Research Directions and Emerging Opportunities for Pentanoic Acid, Bis Hydroxymethyl
Exploration of Novel Synthetic Pathways and Catalytic Systems
The future of DMPA production is intrinsically linked to the development of more sustainable and efficient manufacturing processes. Research in this area is expected to focus on novel synthetic routes and advanced catalytic systems that can reduce environmental impact and improve economic viability.
A primary goal is the transition from petroleum-based feedstocks to renewable, bio-based platform chemicals. researchgate.net The catalytic upgrading of biomass-derived molecules, such as levulinic acid or furfural (B47365) derivatives, presents a significant opportunity for the sustainable synthesis of DMPA precursors or the direct synthesis of DMPA itself. mdpi.combg.ac.rs This approach aligns with the principles of a green and circular economy by reducing dependence on finite fossil fuels. nih.gov
The development of novel catalysts is crucial for these new pathways. Future research will likely target:
Heterogeneous Catalysts: Systems like zeolites, functionalized mesoporous materials, and metal oxides are being explored for their high efficiency, ease of separation, and reusability, which are critical for sustainable industrial processes. osti.govpnnl.gov For instance, research on similar compounds like diphenolic acid has demonstrated the potential of acid zeolites and heteropolyacids to replace corrosive mineral acids. osti.govresearchgate.net
Biocatalysis: The use of enzymes or whole-cell systems for the synthesis of DMPA or its precursors offers the potential for high selectivity under mild reaction conditions, minimizing energy consumption and byproduct formation. mdpi.com
Bifunctional Catalysts: Catalysts that can facilitate multiple reaction steps in a one-pot synthesis would represent a significant leap in process intensification. For example, a catalyst with both acidic and hydrogenation functionalities could streamline the conversion of bio-based platforms to DMPA.
The table below summarizes potential catalytic systems for future exploration in DMPA synthesis, drawing parallels from advancements in related chemical conversions.
| Catalyst Type | Potential Advantages | Relevant Research Context |
| Heteropolyacids | High acid strength, less corrosive than mineral acids, potential for one-pot synthesis. osti.gov | Successfully used in the synthesis of other complex organic acids like diphenolic acid. osti.gov |
| Zeolites & Metal Oxides | Mild acidity, reduces corrosion, easily recoverable and recyclable. osti.gov | Widely exploited in acid catalysis for various organic transformations. osti.gov |
| Enzymatic Catalysts | High selectivity, mild operating conditions (temperature, pressure), environmentally benign. mdpi.com | Growing interest in biocatalytic routes for producing platform chemicals like 2,5-Furandicarboxylic acid (FDCA). mdpi.com |
| Hydrotalcite-derived Catalysts | Tunable acidity/basicity, strong metal-support interactions, effective for upgrading biomass platform chemicals. researchgate.net | Proven effective in the conversion of furfural and 5-hydroxymethylfurfural. researchgate.net |
Development of Advanced Functional Materials with Tailored Properties
The unique trifunctional structure of DMPA (two hydroxyls, one carboxyl group) makes it an ideal monomer for designing advanced functional polymers with precisely controlled properties. specialchem.com Its incorporation into polymer backbones, particularly polyurethanes and polyesters, allows for significant modification of the final material's characteristics. researchgate.netbg.ac.rs
Future research will likely move beyond DMPA's traditional role as a simple hydrophilic modifier to explore its potential in creating materials with sophisticated functionalities:
Stimuli-Responsive Polymers: The carboxylic acid group of DMPA can be used to create polymers that respond to changes in pH. This could be exploited in applications such as targeted drug delivery systems, where a drug is released under the specific pH conditions of a target tissue, or in "smart" coatings that change properties in response to environmental triggers.
Self-Healing Materials: The ionic interactions and hydrogen bonding capabilities introduced by the DMPA moiety can be harnessed to develop polymers with intrinsic self-healing properties. Research into polyurethane dispersions has shown that DMPA concentration can tune mechanical performance, and when combined with other dynamic bonds, can lead to excellent self-repairing capabilities. researchgate.net
Enhanced Adhesion and Coating Performance: The polar carboxyl groups improve adhesion to various substrates. By carefully controlling the DMPA content and its distribution within the polymer chain, coatings with superior durability, chemical resistance, and specific surface properties can be developed. mdpi.com Studies have demonstrated that the stage of DMPA addition during synthesis significantly impacts the hard domain structure and micro-phase separation in polyurethanes, thereby influencing their final properties. mdpi.com
Biodegradable Polymers: Incorporating DMPA into polyester (B1180765) chains can modify their hydrophilicity and crystalline structure, potentially enhancing their susceptibility to hydrolytic or enzymatic degradation. nih.gov This opens up possibilities for creating biodegradable materials tailored for specific end-of-life options, contributing to a circular economy. nih.govmdpi.com
The ability to tailor polymer properties by adjusting DMPA content is a key area of ongoing research, as illustrated by the following findings:
| Property | Effect of Increasing DMPA Content | Reference |
| Hydrophilicity | Increases, leading to better water dispersibility and lower water contact angles. | bg.ac.rs |
| Tensile Strength | Can be increased due to higher hard segment content and ionic interactions. | researchgate.net |
| Elongation at Break | Can be tuned; some studies show an increase while others report a decrease depending on the overall formulation. researchgate.net | researchgate.net |
| Thermal Stability | May decrease slightly compared to non-modified polymers. | researchgate.net |
| Particle Size (in dispersions) | Tends to decrease, improving colloidal stability. | bg.ac.rs |
Integration with Sustainable Chemical Processes and Circular Economy Models
Aligning the lifecycle of DMPA and its derivative materials with the principles of a circular economy is a critical future objective. nih.gov This involves a holistic approach that considers not only sustainable production but also the end-of-life of the products. specialchem.comelsevierpure.com
Key research and development opportunities include:
Bio-based Feedstocks: As mentioned in section 7.1, the development of commercially viable routes to DMPA from renewable biomass is the first step in creating a circular value chain. researchgate.net This would significantly reduce the carbon footprint associated with its production.
Chemical Recycling: The ester and urethane (B1682113) linkages in polymers containing DMPA are potentially reversible. Research is needed to develop efficient chemical recycling processes, such as glycolysis, hydrolysis, or aminolysis, to depolymerize waste materials back to their constituent monomers, including DMPA or its derivatives. researchgate.netijsrmt.com These recovered monomers could then be used to produce new, virgin-quality polymers, effectively closing the material loop. nih.gov
Design for Recyclability: Future material design will need to incorporate "design for recycling" principles from the outset. For DMPA-based polymers, this could mean engineering polymer backbones that are more easily deconstructed under specific, mild conditions, or avoiding complex composite formulations that hinder separation and recycling. nih.gov
Biodegradation: For applications where material recovery is impractical, designing DMPA-containing polymers to be fully biodegradable in specific environments (e.g., industrial compost or marine environments) is a viable circular strategy. nih.gov Research will focus on tailoring the polymer structure to control the degradation rate and ensure the breakdown products are non-toxic. nih.gov
Additive manufacturing (3D printing) is an emerging technology that can enable circular economy models by allowing for the use of recycled materials as feedstock and facilitating on-demand production, which reduces waste. elsevierpure.commdpi.com The development of DMPA-based polymer filaments or resins from recycled sources for use in 3D printing could open new applications and enhance sustainability.
High-Throughput Screening for New Material Discovery and Optimization
The discovery and optimization of new polymers is often a time-consuming and resource-intensive process. High-throughput screening (HTS) offers a paradigm shift, enabling the rapid synthesis and characterization of large libraries of materials in parallel. nih.govnih.govyoutube.com This methodology is highly applicable to the development of novel DMPA-based materials.
An HTS workflow for DMPA could involve:
Automated Synthesis: Using robotic liquid handlers to prepare a large array of polymer formulations in microplates. pnnl.govresearchgate.net This allows for the systematic variation of parameters such as the molar ratio of DMPA, the type of co-monomers (diisocyanates, polyols), and catalyst concentrations.
Rapid Characterization: Employing automated and miniaturized techniques to screen the resulting polymer library for desired properties. This could include assays for mechanical strength, thermal stability, swelling behavior, degradation rate, and cellular response for biomedical applications. researchgate.netresearchgate.net
Data Analysis and Modeling: Using computational tools and machine learning algorithms to analyze the large datasets generated by HTS. researchgate.net This can identify structure-property relationships and predict the properties of new, untested formulations, thereby accelerating the optimization process. youtube.com
This approach can dramatically shorten the development cycle for new functional polymers, allowing researchers to efficiently explore a vast design space and identify optimal formulations for specific applications, from advanced coatings to biomaterials. pnnl.govnih.gov
Interdisciplinary Research with Engineering and Physical Sciences for Process Development
Realizing the full potential of DMPA will require a highly interdisciplinary approach, integrating expertise from chemistry, chemical engineering, materials science, and computational science.
Key areas for collaboration include:
Process Intensification: Chemical engineers can apply principles of process intensification to design more efficient and sustainable production routes for DMPA. osti.gov This could involve developing novel reactor designs, such as reactive distillation or membrane reactors, that combine reaction and separation into a single unit, leading to significant savings in energy and capital cost. osti.govmdpi.comresearchgate.net
Computational Modeling: Collaboration with computational scientists can accelerate both catalyst design and material development. researchgate.net Molecular modeling can be used to understand reaction mechanisms at the atomic level, guiding the design of more effective catalysts. researchgate.net Similarly, simulations can predict the bulk properties of new DMPA-based polymers based on their chemical structure, helping to prioritize experimental efforts. researchgate.netresearchgate.net
Advanced Manufacturing: The integration of polymer science with advanced manufacturing techniques like additive manufacturing requires collaboration with mechanical and materials engineers. This will be essential for developing new DMPA-based materials that are compatible with these processes and for optimizing the process parameters to achieve desired product properties. elsevierpure.com
Lifecycle Assessment: A comprehensive understanding of the environmental impact of new DMPA-based materials requires collaboration with environmental scientists and engineers to conduct thorough lifecycle assessments (LCA). This ensures that new "sustainable" materials are truly beneficial from a cradle-to-grave or cradle-to-cradle perspective. mdpi.com
By fostering collaboration across these disciplines, the scientific community can overcome the key challenges in catalysis, material design, and process engineering, paving the way for a new generation of high-performance, sustainable materials based on Pentanoic acid, bis(hydroxymethyl)-.
Q & A
Q. What synthetic methodologies are suitable for producing pentanoic acid, bis(hydroxymethyl)- derivatives?
A multi-step synthesis approach is commonly employed, involving reagents such as methanol, hydrogen gas, and acetic acid. For example, esterification or acrylation reactions can introduce hydroxymethyl groups. Key steps include:
Q. How can the purity of bis(hydroxymethyl)-modified pentanoic acid be assessed?
Purity is typically evaluated via:
- High-Performance Liquid Chromatography (HPLC) : Using C18 columns and UV detection.
- Mass Spectrometry (MS) : Electrospray ionization (ESI) for molecular weight confirmation.
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to verify structural integrity and detect impurities .
Advanced Research Questions
Q. What analytical challenges arise when resolving structural isomers of bis(hydroxymethyl)-pentanoic acid, and how can they be addressed?
Isomeric mixtures (e.g., regioisomers) require advanced separation techniques:
- Chiral Chromatography : Use of chiral stationary phases (e.g., amylose derivatives) for enantiomer separation.
- 2D NMR : COSY and HSQC experiments to distinguish between hydroxymethyl group positions.
- Computational Modeling : DFT calculations to predict NMR chemical shifts and compare with experimental data .
Q. How can discrepancies in spectroscopic data (e.g., NMR or MS) for bis(hydroxymethyl)-pentanoic acid derivatives be resolved?
- Cross-Validation : Compare data with published spectra of structurally similar compounds (e.g., 2,2-bis(hydroxymethyl)-1,3-propanediyl diacrylate) .
- Isotopic Labeling : Use deuterated solvents or ¹³C-labeled precursors to clarify peak assignments.
- Collaborative Databases : Reference NIST Chemistry WebBook for standardized spectral data .
Q. What radiolabeling strategies are applicable for tracking bis(hydroxymethyl)-pentanoic acid in metabolic studies?
- Carbon-11 Labeling : React [¹¹C]CO₂ with Grignard reagents (e.g., 1,3-bis(bromomagnesium)propane) to synthesize [¹¹C]pentanoic acid derivatives.
- Purification : Chromatographic separation (e.g., reverse-phase HPLC) to isolate the radiolabeled compound.
- Validation : Radiolabeled analogs must undergo in vitro/in vivo stability testing to confirm metabolic integrity .
Methodological Considerations
Q. What safety protocols are critical when handling bis(hydroxymethyl)-pentanoic acid in laboratory settings?
- Personal Protective Equipment (PPE) : Gloves, goggles, and lab coats to prevent skin/eye contact.
- Ventilation : Use fume hoods during reactions involving volatile solvents (e.g., chloroform, ethyl acetate).
- Waste Disposal : Segregate acidic waste and neutralize with sodium bicarbonate before disposal .
Q. How can oxidative stress biomarkers be quantified in studies involving bis(hydroxymethyl)-pentanoic acid exposure?
A validated HPLC-MS/MS method includes:
- Solid-Phase Extraction (SPE) : Enrich biomarkers like 8-hydroxy-2′-deoxyguanosine (8-OHdG) from biological matrices.
- Internal Standards : Deuterated analogs (e.g., 8-OHdG-¹⁵N₅) to correct for matrix effects.
- Multi-Analyte Panels : Simultaneously measure 16 oxidative/nitrative stress biomarkers with a single workflow .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
